molecular formula C17H16ClFN2O2 B3028005 Mefuparib hydrochloride CAS No. 1449746-00-2

Mefuparib hydrochloride

Katalognummer: B3028005
CAS-Nummer: 1449746-00-2
Molekulargewicht: 334.8 g/mol
InChI-Schlüssel: GPFWTAVHQKERKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mefuparib hydrochloride, also known as CVL218, is a novel second-generation poly-ADP-ribose polymerase (PARP) inhibitor. This compound has shown significant potential in cancer treatment due to its ability to inhibit PARP1 and PARP2 enzymes, which play crucial roles in DNA repair mechanisms. This compound is particularly notable for its high water solubility and ability to penetrate the blood-brain barrier, making it a promising candidate for treating brain tumors and other cancers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of mefuparib hydrochloride involves multiple steps, starting with the preparation of the core benzofuran structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Analyse Chemischer Reaktionen

Types of Reactions: Mefuparib hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Mefuparib hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

Mefuparib hydrochloride exerts its effects by inhibiting the activity of PARP1 and PARP2 enzymes. These enzymes are involved in the repair of single-strand DNA breaks. By inhibiting PARP activity, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately causing cell death. This mechanism is particularly effective in cancer cells, which have high levels of DNA damage and rely heavily on PARP-mediated repair pathways .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Mefuparib hydrochloride (MPH), also known as CVL218, is a second-generation poly(ADP-ribose) polymerase (PARP) inhibitor that has shown significant promise in the treatment of cancers, particularly those with homologous recombination repair deficiencies, such as BRCA1/2 mutations. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and therapeutic efficacy based on diverse research findings.

This compound primarily targets PARP1 and PARP2 enzymes, which play crucial roles in DNA repair processes. By inhibiting these enzymes, MPH leads to the accumulation of DNA damage in cancer cells, particularly those deficient in homologous recombination repair mechanisms. This results in synthetic lethality , where cancer cells are unable to survive due to their compromised DNA repair capabilities.

Key Mechanisms:

  • Inhibition of poly(ADP-ribose) synthesis, leading to reduced DNA repair capacity.
  • Induction of apoptosis in cancer cells through G2/M cell cycle arrest.
  • Enhancement of sensitivity to other chemotherapeutic agents, such as temozolomide.

In Vitro Studies

This compound has demonstrated potent anticancer activity across various cancer cell lines. Notably, it exhibits high efficacy against HR-deficient cells:

  • IC50 Values: Studies report IC50 values ranging from 2.2 to 4.4 nmol/L for various cancer cell lines, indicating strong inhibition of cell proliferation .
  • Cell Lines: Significant effects have been observed in BRCA1/2-deficient cell lines, with enhanced apoptosis and decreased viability following treatment with MPH .

In Vivo Studies

In animal models, this compound has shown remarkable tumor growth inhibition:

  • Xenograft Models: In BRCA1-mutated xenograft mice, MPH administration resulted in a tumor growth inhibition rate of 96.6%, outperforming olaparib (56.3% inhibition at the same dose) .
  • Pharmacokinetics: MPH displays high oral bioavailability (40%-100%) and significant tissue distribution, with concentrations 33-fold higher in tissues than in plasma .

Pharmacokinetics

This compound's pharmacokinetic profile is characterized by:

  • High Water Solubility: Exceeding 35 mg/mL, which enhances its bioavailability compared to other PARP inhibitors .
  • Tissue Distribution: Favorable distribution across various tissues, including the brain, which is critical for treating tumors located in this area .

Case Studies and Clinical Trials

Ongoing clinical trials are evaluating the safety and efficacy of this compound in various cancer types. Preliminary data indicate that it may be particularly beneficial for patients with BRCA mutations or other homologous recombination deficiencies.

Notable Clinical Findings:

  • Combination Therapies: MPH has shown synergistic effects when combined with other chemotherapeutic agents like temozolomide, enhancing overall treatment efficacy .
  • Safety Profile: Initial studies suggest a favorable safety profile with minimal off-target effects compared to first-generation PARP inhibitors .

Summary Table: Biological Activity Overview

FeatureDetails
Compound Name This compound (CVL218)
Type PARP1/2 Inhibitor
IC50 Range 2.2 - 4.4 nmol/L
Tumor Growth Inhibition Up to 96.6% in BRCA1-mutated models
Oral Bioavailability 40% - 100%
High Tissue Distribution 33-fold higher than plasma
Mechanism of Action Induces synthetic lethality via DNA damage

Eigenschaften

IUPAC Name

5-fluoro-2-[4-(methylaminomethyl)phenyl]-1-benzofuran-7-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2.ClH/c1-20-9-10-2-4-11(5-3-10)15-7-12-6-13(18)8-14(17(19)21)16(12)22-15;/h2-8,20H,9H2,1H3,(H2,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFWTAVHQKERKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CC3=CC(=CC(=C3O2)C(=O)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449746-00-2
Record name Mefuparib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449746002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEFUPARIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82IYE3T3BE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mefuparib hydrochloride
Reactant of Route 2
Mefuparib hydrochloride
Reactant of Route 3
Mefuparib hydrochloride
Reactant of Route 4
Mefuparib hydrochloride
Reactant of Route 5
Mefuparib hydrochloride
Reactant of Route 6
Reactant of Route 6
Mefuparib hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.